molecular formula C23H25ClN4O4 B11491382 1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11491382
M. Wt: 456.9 g/mol
InChI Key: LRWCFVSYBXUXIW-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrimidine core with substituted phenyl groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reactions: Introduction of the 3-chloro-2-methylphenyl and 3,4-dimethoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Final Cyclization and Functionalization: The final step may involve cyclization and functionalization to achieve the desired tetrahydropyrimido[4,5-d]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Exploration of its properties for use in advanced materials such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives and phenyl-substituted compounds.

Uniqueness

    Structural Features: The unique combination of the pyrimidine core with substituted phenyl groups distinguishes it from other compounds.

    Chemical Properties: Its specific reactivity and stability under various conditions make it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H25ClN4O4/c1-14-17(24)5-4-6-18(14)28-21-16(22(29)26-23(28)30)12-27(13-25-21)10-9-15-7-8-19(31-2)20(11-15)32-3/h4-8,11,25H,9-10,12-13H2,1-3H3,(H,26,29,30)

InChI Key

LRWCFVSYBXUXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CCC4=CC(=C(C=C4)OC)OC)C(=O)NC2=O

Origin of Product

United States

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